2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a pyrrolidine-substituted phenyl group at the N-position and a 1,1,3-trioxo-1λ⁶,2-thiazolidinyl moiety at the 5-position of the benzene ring. The chloro substituent at the 2-position enhances electrophilic reactivity, while the trioxo-thiazolidine group contributes to its unique electronic and steric profile. Such structural attributes are common in bioactive molecules targeting enzymes or receptors requiring sulfone or sulfonamide interactions .
Properties
IUPAC Name |
2-chloro-N-(4-pyrrolidin-1-ylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-18-8-7-16(24-19(25)9-12-29(24,27)28)13-17(18)20(26)22-14-3-5-15(6-4-14)23-10-1-2-11-23/h3-8,13H,1-2,9-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFUOAEKHJLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Benzamide Group: This step involves the reaction of aniline derivatives with acyl chlorides or anhydrides to form the benzamide group.
Formation of the Thiazolidinone Moiety: The thiazolidinone ring is formed through the reaction of thiourea with α-haloketones or α-haloesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone moiety, potentially converting them to alcohols.
Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the thiazolidinone moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of pyrrolidine and thiazolidinone derivatives with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide would depend on its specific target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions, while the thiazolidinone moiety could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Key Observations:
The Z-configuration of the benzylidene group in may restrict conformational flexibility, unlike the target’s freely rotating pyrrolidinylphenyl group .
Pyrrolidine vs. Chromenopyridine Cores: The pyrrolidin-1-ylphenyl group in the target compound introduces a basic nitrogen, enhancing membrane permeability compared to the planar chromenopyridine system in .
Chloro Positioning :
- The 2-chloro substituent in the target compound and favors meta/para electronic effects on the benzamide ring, whereas ’s 4-chloro group may sterically hinder interactions with flat binding pockets .
Physicochemical and Pharmacokinetic Properties
- LogP Predictions :
- Hydrogen Bond Acceptors: The trioxo-thiazolidine in the target provides three H-bond acceptors (SO₂ groups), exceeding the two acceptors in ’s 4-oxo-thiazolidinone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
